Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate
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Overview
Description
Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate: is a synthetic organic compound with the molecular formula C14H13N3O4 . This compound is characterized by its pyrimidine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3. The presence of a benzyloxycarbonyl group and a methyl ester group further defines its chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate typically involves the reaction of a pyrimidine derivative with a benzyloxycarbonyl chloride in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological and medicinal research. It is studied for its potential neuroprotective and anti-inflammatory properties. Research has indicated that derivatives of this compound can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells, making it a candidate for treating neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients .
Mechanism of Action
The mechanism of action of Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been observed to inhibit endoplasmic reticulum (ER) stress and apoptosis in human neuronal cells. The compound interacts with active residues of proteins such as ATF4 and NF-kB, which are involved in inflammatory pathways .
Comparison with Similar Compounds
- Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-[(~2~H_3_)methyloxy]pyrimidine-4-carboxylate
Comparison: Compared to similar compounds, Methyl 5-(((benzyloxy)carbonyl)amino)pyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C14H13N3O4 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
methyl 5-(phenylmethoxycarbonylamino)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C14H13N3O4/c1-20-13(18)12-15-7-11(8-16-12)17-14(19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,19) |
InChI Key |
SIHPWEVXZIJUFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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